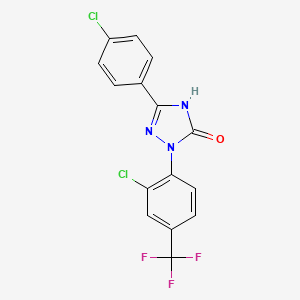
2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chloro and trifluoromethyl groups attached to a phenyl ring, along with a triazolone moiety
Métodos De Preparación
The synthesis of 2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloro-4-trifluoromethylphenyl isocyanate with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chloro groups under suitable conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to facilitate the reactions.
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one stands out due to its unique combination of chloro and trifluoromethyl groups. Similar compounds include:
These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.
Propiedades
Fórmula molecular |
C15H8Cl2F3N3O |
|---|---|
Peso molecular |
374.1 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-2-[2-chloro-4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H8Cl2F3N3O/c16-10-4-1-8(2-5-10)13-21-14(24)23(22-13)12-6-3-9(7-11(12)17)15(18,19)20/h1-7H,(H,21,22,24) |
Clave InChI |
UGZWLISVUIPSDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=C(C=C3)C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)
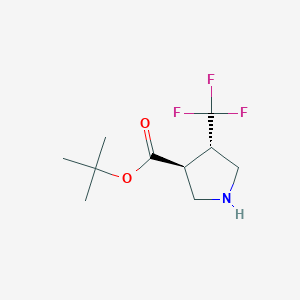
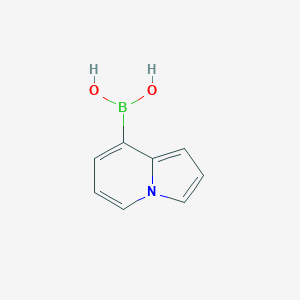
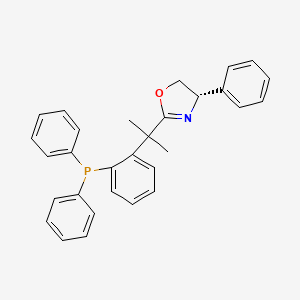
![3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13650274.png)
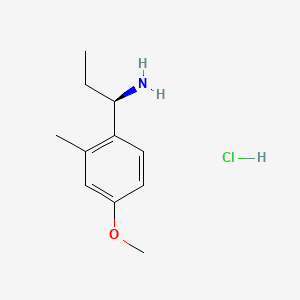
![1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
